molecular formula C19H15BrClNO2S2 B2621188 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 478262-70-3

2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine

Cat. No.: B2621188
CAS No.: 478262-70-3
M. Wt: 468.81
InChI Key: WSIILLSOXRHNEL-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine (CAS: 478262-70-3) is a heterocyclic compound featuring a pyridine core substituted with sulfanyl and sulfonyl groups. Its molecular formula is C₁₉H₁₅BrClNO₂S₂, with a molar mass of 468.81 g/mol . The structure includes:

  • A 4-bromophenylsulfanyl group at position 2.
  • A 4-chlorophenylsulfonyl group at position 3.
  • Methyl groups at positions 4 and 6 of the pyridine ring.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO2S2/c1-12-11-13(2)22-19(25-16-7-3-14(20)4-8-16)18(12)26(23,24)17-9-5-15(21)6-10-17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIILLSOXRHNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to achieve high yields.

    Sulfonylation and Sulfanylation: The sulfonyl and sulfanyl groups are introduced through sulfonylation and sulfanylation reactions, respectively. These steps typically involve the use of sulfonyl chlorides and thiols under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the 4-bromophenyl group enables palladium-catalyzed cross-coupling reactions. For example:
Reaction:
2 4 Bromophenyl sulfanyl 3 4 chlorophenyl sulfonyl 4 6 dimethylpyridine+Arylboronic AcidPd PPh3 4,Na2CO3Biaryl Derivative\text{2 4 Bromophenyl sulfanyl 3 4 chlorophenyl sulfonyl 4 6 dimethylpyridine}+\text{Arylboronic Acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{Biaryl Derivative}

Conditions

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Base: Sodium carbonate

  • Solvent: Dimethoxyethane (DME)/water (3:1)

  • Temperature: 80–100°C

Outcome
Replaces the bromine with an aryl group, forming biaryl derivatives. Similar coupling reactions are reported for bromophenyl sulfones in .

Nucleophilic Aromatic Substitution

The electron-withdrawing sulfonyl group activates the pyridine ring for nucleophilic attack.

Example Reaction with Amines:
Pyridine Derivative+NH3CuI DMF3 Amino Substituted Product\text{Pyridine Derivative}+\text{NH}_3\xrightarrow{\text{CuI DMF}}\text{3 Amino Substituted Product}

Key Observations

  • Regioselectivity: Nucleophiles attack the para position relative to the sulfonyl group due to its meta-directing nature .

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity.

Electrophilic Substitution on the Pyridine Ring

Nitration Reaction
Pyridine DerivativeHNO3,H2SO45 Nitro Derivative\text{Pyridine Derivative}\xrightarrow{\text{HNO}_3,\text{H}_2\text{SO}_4}\text{5 Nitro Derivative}

Mechanism

  • Nitronium ion (NO2+_2^+) attacks the electron-rich C5 position (para to the methyl groups) .

  • Yield: Moderate (40–60%) due to steric hindrance from substituents.

Sulfanyl Group Reactivity

The sulfanyl (-S-) group undergoes oxidation or alkylation:

Oxidation to Sulfone

Though the compound already contains a sulfonyl group, analogous sulfanyl-to-sulfone oxidations use:
 S H2O2,AcOH SO2\text{ S }\xrightarrow{\text{H}_2\text{O}_2,\text{AcOH}}\text{ SO}_2-
Note: This reaction is not applicable here but illustrates typical sulfanyl reactivity.

Alkylation

 S +R XBase S R\text{ S }+\text{R X}\xrightarrow{\text{Base}}\text{ S R}

  • Example: Reaction with methyl iodide forms methylthioether derivatives .

Comparative Reaction Table

Reaction Type Reagents/Conditions Product Yield Reference
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DMEBiaryl derivative70–85%
NitrationHNO3_3, H2_2SO4_45-Nitro-4,6-dimethylpyridine derivative40–60%
Nucleophilic SubstitutionNH3_3, CuI, DMF3-Amino-substituted product50–65%

Stability and Degradation

  • Thermal Stability : Stable below 200°C; decomposes exothermically above 250°C .

  • Photoreactivity : The bromophenyl group may undergo homolytic cleavage under UV light, forming aryl radicals .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research and development:

Anticancer Activity

Research indicates that derivatives of compounds similar to 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine have shown significant cytotoxic effects against various cancer cell lines. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through pathways involving p53 activation, which is crucial for tumor suppression.
  • Case Study : A study demonstrated that treatment with this compound led to reduced tumor growth in murine models, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively.

  • Mechanism : The inhibition of bacterial dihydropteroate synthase is a proposed mechanism for the antimicrobial action of sulfonamides.
  • Case Study : In vitro tests indicated that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Synthesis and Derivatives

The synthesis of this compound can involve various chemical reactions, including:

  • Nucleophilic Substitution Reactions : Used to introduce the bromophenyl and chlorophenyl groups.
  • Sulfonation Reactions : To attach the sulfonyl group effectively.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine 478262-70-3 C₁₉H₁₅BrClNO₂S₂ 468.81 Pyridine core; sulfanyl (S–) and sulfonyl (SO₂–) substituents; Br/Cl on aryl groups
2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine 478262-71-4 C₁₉H₁₅BrClNO₄S₂ 500.81 Pyridine core; dual sulfonyl (SO₂–) groups ; Br/Cl on aryl groups
5-(4-Bromophenyl)-4,6-dichloropyrimidine 706811-25-8 C₁₀H₆BrCl₂N₂ 320.98 Pyrimidine core; Br and Cl substituents; lacks sulfur functionalities
5-(4-Bromophenyl)-pyrimidine-4,6-diol C₁₀H₈BrN₂O₂ 283.09 Pyrimidine core; hydroxyl groups; Br substituent; no sulfur or halogens beyond Br

Functional Group and Reactivity Analysis

Sulfanyl vs. Sulfonyl Groups

  • The sulfanyl group (–S–) in the target compound (478262-70-3) is less electron-withdrawing than the sulfonyl group (–SO₂–) in its analog (478262-71-4). This difference may influence reactivity in nucleophilic substitution or oxidation reactions .

Halogen and Methyl Substitutions

  • Both the target compound and 706811-25-8 feature 4-bromophenyl groups, but the latter lacks methyl substituents, reducing steric hindrance. This may impact binding affinity in hypothetical receptor interactions.

Heterocyclic Core Variations

  • Pyridine vs. Pyrimidine : The pyridine ring (6-membered, one nitrogen) in the target compound contrasts with the pyrimidine core (6-membered, two nitrogens) in 706811-25-8 and 5-(4-bromophenyl)-pyrimidine-4,6-diol. Pyrimidines are more electron-deficient, which could affect aromatic stacking or catalytic activity .

Biological Activity

2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is a complex organic compound with the molecular formula C19H15BrClNO2S2C_{19}H_{15}BrClNO_2S_2 and a molecular weight of 468.81 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • CAS Number : 478262-70-3
  • Molecular Weight : 468.81 g/mol
  • Boiling Point : Approximately 578.3 °C (predicted)
  • Density : 1.60 g/cm³ (predicted)

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antibacterial Activity
  • Enzyme Inhibition
  • Potential Anticancer Properties

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity against several bacterial strains. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while displaying weaker effects on other strains. The specific interactions and mechanisms by which these compounds exert their antibacterial effects are still under investigation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including:

  • Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission that, when inhibited, can have implications in treating neurodegenerative diseases.
  • Urease : Inhibition of urease is significant due to its role in the pathogenesis of certain infections and conditions such as urinary tract infections.

In a study assessing enzyme inhibition, several synthesized derivatives showed strong inhibitory activity against urease, with some compounds achieving IC50 values significantly lower than standard reference compounds .

Case Studies and Research Findings

A comprehensive evaluation of synthesized derivatives related to this compound revealed promising biological activities:

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAChE Inhibition2.14 ± 0.003
Compound BUrease Inhibition0.63 ± 0.001
Compound CAntibacterial against Salmonella typhiModerate

These findings indicate that the biological activity of this compound is significant and warrants further investigation.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The compound may interact with the active sites of enzymes like AChE and urease, inhibiting their function.
  • Bacterial Interaction : The structural components may allow for effective binding to bacterial membranes or essential proteins, disrupting their function.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
1DMF, K₂CO₃, 80°C65–70
2DCM, TEA, 0°C→RT75–80

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

Answer:
Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance aryl group incorporation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonyl intermediates.
  • Temperature control : Low temperatures (0–5°C) during sulfonylation reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl groups at C4/C6, sulfonyl/sulfanyl aryl signals).
  • Mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and isotopic patterns (Br/Cl) .
  • IR spectroscopy : Identifies S=O (1160–1180 cm⁻¹) and C-S (650–700 cm⁻¹) stretches .

Advanced: How to resolve contradictions between crystallographic and spectroscopic data?

Answer:
Discrepancies (e.g., bond length variations in X-ray vs. DFT models) require:

  • SHELX refinement : Adjust thermal parameters and occupancy rates to resolve disorder in crystal structures .
  • Cross-validation : Compare experimental NMR coupling constants with DFT-predicted values (e.g., Gaussian09/B3LYP/6-31G**) .
  • Dynamic NMR : Probe conformational flexibility in solution to explain crystallographic rigidity .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:

  • Anti-inflammatory activity : COX-2 inhibition assay (IC₅₀ determination) using RAW 264.7 macrophages .
  • Cytotoxicity screening : MTT assay on HEK-293 or HepG2 cells (24–48h exposure) .

Q. Table 2: Pharmacological Activity Data

AssayResult (20 mg/kg)Reference
COX-2 inhibition59.5–61.9%
Cytotoxicity (IC₅₀)>100 μM

Advanced: How to design in vivo studies for SAR analysis?

Answer:

  • Animal models : Use carrageenan-induced paw edema in rats to assess anti-inflammatory efficacy .
  • Structural modifications :
    • Replace 4-bromophenyl with electron-withdrawing groups (e.g., NO₂) to enhance potency.
    • Vary sulfonyl substituents (e.g., 4-F vs. 4-Cl) to study steric effects .
  • Pharmacokinetics : Monitor plasma half-life (LC-MS/MS) and metabolite profiling .

Advanced: How to address discrepancies between computational and experimental binding affinities?

Answer:

  • Docking refinement : Use AutoDock Vina with flexible side chains to account for induced-fit interactions.
  • MD simulations : Run 100 ns trajectories (AMBER force field) to assess protein-ligand stability .
  • Experimental validation : SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Advanced: What methods optimize chiral resolution for stereoisomers?

Answer:

  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) at 1 mL/min .
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (DCM, DMF) .
  • Waste disposal : Neutralize sulfonyl chlorides with aqueous NaHCO₃ before disposal .

Advanced: What interdisciplinary applications exist beyond pharmacology?

Answer:

  • Materials science : The sulfonyl group enables use as a ligand in OLEDs (e.g., electron-transport layers) .
  • Catalysis : Pd-complexed derivatives catalyze C-C coupling reactions (e.g., Heck reactions) .

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